molecular formula C7H5N5O2 B12282452 2-(tetrazol-1-yl)pyridine-4-carboxylic acid

2-(tetrazol-1-yl)pyridine-4-carboxylic acid

Cat. No.: B12282452
M. Wt: 191.15 g/mol
InChI Key: XXAWYHAEHQHNJC-UHFFFAOYSA-N
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Description

2-(Tetrazol-1-yl)pyridine-4-carboxylic acid is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring with a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Tetrazoles are often used as bioisosteres of carboxylic acids, which means they can mimic the biological activity of carboxylic acids while offering enhanced stability and other beneficial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide. One common method involves the use of sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach is the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes cycloaddition with dicyandiamide and sodium azide .

Industrial Production Methods

Industrial production methods for tetrazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrazol-1-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-(tetrazol-1-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets with high affinity. This interaction can modulate various biological processes, including enzyme inhibition and receptor activation .

Properties

Molecular Formula

C7H5N5O2

Molecular Weight

191.15 g/mol

IUPAC Name

2-(tetrazol-1-yl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H5N5O2/c13-7(14)5-1-2-8-6(3-5)12-4-9-10-11-12/h1-4H,(H,13,14)

InChI Key

XXAWYHAEHQHNJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=NN=N2

Origin of Product

United States

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